N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative featuring a 3-hydroxypropyl chain substituted with a naphthalen-1-yl group at the N1 position and a pyridin-3-yl group at the N2 position. The oxalamide backbone (-NHC(=O)C(=O)NH-) serves as a rigid spacer, influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(17-9-3-6-14-5-1-2-8-16(14)17)10-12-22-19(25)20(26)23-15-7-4-11-21-13-15/h1-9,11,13,18,24H,10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGCUDVNQHCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene and pyridine intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthaldehyde derivatives, while reduction of the oxalamide group may produce corresponding amines.
Scientific Research Applications
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide with structurally analogous oxalamide derivatives, focusing on molecular features and inferred properties.
Structural and Molecular Comparisons
*Calculated based on structural analysis where explicit data were unavailable.
Key Observations
Aromatic Substituents: The naphthalen-1-yl group in the target compound confers significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller aromatic systems (e.g., benzodioxol in or furan in ).
Functional Group Variations :
- Methoxy groups (e.g., in and ) increase electron density and may influence metabolic stability or interaction with cytochrome P450 enzymes.
- Chlorine in introduces electronegativity, which could enhance binding to electron-rich regions in biological targets.
Molecular Weight and Solubility: Compounds with oxygen-rich substituents (e.g., benzo[b][1,4]dioxin in ) exhibit higher molecular weights but improved solubility due to polar oxygen atoms.
Implications of Structural Differences
- Lipophilicity : The naphthalen-1-yl group in the target compound likely results in higher logP values compared to analogs with benzodioxol or furan, impacting distribution and bioavailability.
- Hydrogen Bonding : Pyridin-3-yl and oxalamide groups may facilitate interactions with polar residues in enzymes or receptors, unlike purely hydrophobic substituents like 2-methoxybenzyl.
- Metabolic Stability : Bulky aromatic groups (e.g., naphthalene) may slow oxidative metabolism, whereas methoxy or chlorine substituents could alter susceptibility to enzymatic degradation .
Biological Activity
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-pyridin-3-yloxamide. Its molecular formula is , with a molecular weight of approximately 365.38 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the preparation of naphthalene and pyridine intermediates, followed by their coupling through an oxalamide linkage under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections.
- Anticancer Properties : Research indicates that it may possess anticancer effects, although specific mechanisms are still under investigation .
Antimicrobial and Anticancer Studies
Recent studies have explored the compound's efficacy against various microbial strains and cancer cell lines. For instance:
These findings indicate that this compound may be a promising candidate for further development in both antimicrobial and anticancer therapies.
Mechanistic Insights
The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The results demonstrated a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of naphthalene-1-yl-propanol and pyridin-3-ylamine via oxalyl chloride intermediates. Key steps include:
- Amidation : Use of carbodiimide-mediated coupling (e.g., DCC or HATU) to form the oxalamide core.
- Hydroxypropyl Functionalization : Controlled reduction of ketone intermediates to preserve stereochemistry .
- Purification : Column chromatography or recrystallization in aprotic solvents (e.g., DCM/hexane) to achieve >95% purity.
Table 1 : Comparative Yields for Common Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| Carbodiimide-mediated | DCC, DCM | 65–75 | Urea derivatives |
| HATU activation | DIPEA, DMF | 85–90 | Hydrolyzed amides |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and pyridine protons (δ 8.0–9.0 ppm). Hydroxypropyl protons appear as a triplet at δ 1.8–2.2 ppm .
- Mass Spectrometry :
- HRMS : Look for [M+H]⁺ peaks matching the molecular formula (C₂₄H₂₃N₃O₃; calc. 401.17).
- IR Spectroscopy :
- Amide C=O stretches at ~1650–1700 cm⁻¹ and O-H stretches at ~3200–3500 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, hydrogen-bonding networks, and stereochemistry.
- Software : SHELX suite (e.g., SHELXL for refinement) to model hydrogen bonds between the hydroxypropyl group and pyridine nitrogen .
- Key Metrics :
- R-factor : Aim for <5% to ensure accuracy.
- Thermal Ellipsoids : Validate conformational flexibility in the naphthalene moiety .
Q. What strategies can address contradictory data in biological activity assays for this compound (e.g., inconsistent IC₅₀ values in kinase inhibition studies)?
- Methodological Answer :
- Assay Optimization :
- Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid false positives).
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding .
- Data Analysis :
- Apply nonlinear regression models (e.g., Hill equation) to account for cooperative binding.
- Compare with structurally analogous oxalamides (e.g., 3-phenylpropyl vs. pyridin-3-yl derivatives) to identify SAR trends .
Q. What computational approaches predict the compound’s pharmacokinetic properties, and how reliable are these models?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Use AMBER or GROMACS to simulate blood-brain barrier permeability, leveraging logP values (~2.5) and polar surface area (~90 Ų) .
- Docking Studies :
- AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).
- Validate with experimental IC₅₀ data to refine scoring functions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Impurities in oxalyl chloride reduce coupling efficiency.
- Temperature Control : Exothermic amidation steps require strict cooling (<0°C) to prevent side reactions .
- Workup Protocols : Incomplete removal of urea byproducts (via aqueous washes) artificially inflates yields .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
